2-(Chloromethyl)acrylic Acid Ethyl Ester
CAS No.: 17435-77-7
Cat. No.: VC21006854
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17435-77-7 |
---|---|
Molecular Formula | C6H9ClO2 |
Molecular Weight | 148.59 g/mol |
IUPAC Name | ethyl 2-(chloromethyl)prop-2-enoate |
Standard InChI | InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 |
Standard InChI Key | KPXRGIVPSXFJEX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=C)CCl |
Canonical SMILES | CCOC(=O)C(=C)CCl |
Introduction
Physical and Chemical Properties
2-(Chloromethyl)acrylic Acid Ethyl Ester possesses distinctive physical and chemical characteristics that contribute to its utility in various applications. The compound exists as a colorless liquid at room temperature with the following properties:
Property | Value |
---|---|
Molecular Formula | C₆H₉ClO₂ |
Molecular Weight | 148.59 g/mol |
Physical State | Colorless liquid |
Boiling Point | Approximately 180°C |
Density | 1.1 g/cm³ |
Appearance | Colorless to almost colorless liquid |
The chemical structure of 2-(Chloromethyl)acrylic Acid Ethyl Ester features an ethyl ester group connected to an acrylic acid backbone with a chloromethyl substituent at the 2-position. This particular arrangement contributes to its distinctive reactivity profile, especially the presence of the chloromethyl group, which serves as an excellent electrophilic center.
Chemical Reactivity Patterns
The chemical behavior of 2-(Chloromethyl)acrylic Acid Ethyl Ester is governed by its two primary functional groups: the chloromethyl substituent and the α,β-unsaturated ester moiety. These groups enable the compound to participate in various chemical transformations.
Nucleophilic Substitution Reactions
The chloromethyl group in 2-(Chloromethyl)acrylic Acid Ethyl Ester is susceptible to nucleophilic attack. This reactivity allows for substitution reactions with various nucleophiles including amines, thiols, and carboxylic acids. The electrophilic nature of the chloromethyl group makes it particularly reactive toward these electron-rich species.
Michael Addition Reactions
The α,β-unsaturated ester system makes 2-(Chloromethyl)acrylic Acid Ethyl Ester a suitable Michael acceptor. This allows for addition reactions where nucleophiles attack the β-carbon of the acrylate moiety, a reactivity pattern that is particularly important in the compound's applications in bioconjugation chemistry .
Applications in Bioconjugation Chemistry
One of the most significant applications of 2-(Chloromethyl)acrylic Acid Ethyl Ester lies in the field of bioconjugation chemistry, particularly for protein modification.
Disulfide Bond Modification
Research published in 2021 revealed that 2-chloromethyl acrylate reagents bearing an ester linkage, such as 2-(Chloromethyl)acrylic Acid Ethyl Ester, can undergo two successive Michael reactions. This unique reactivity allows for the selective modification of disulfide bonds in proteins with high labeling efficiency and good conjugate stability .
Comparison with Acrylamide Analogs
While 2-chloromethyl acrylamide reagents (with an amide linkage) favor selective modification at cysteine sites with fast reaction kinetics, 2-(Chloromethyl)acrylic Acid Ethyl Ester offers complementary reactivity. The ester linkage in the compound provides distinct selectivity for disulfide bonds, offering researchers options for site-specific protein modification based on their particular requirements .
Advantages in Protein Conjugation
The ability of 2-(Chloromethyl)acrylic Acid Ethyl Ester to selectively target disulfide bonds provides significant advantages in the development of protein conjugates. This selectivity minimizes off-target modifications, leading to more homogeneous conjugates with well-defined structures and properties .
Comparison with Related Compounds
Understanding 2-(Chloromethyl)acrylic Acid Ethyl Ester in the context of similar compounds provides valuable insights into its unique properties and applications.
Compound | Molecular Formula | Key Structural Differences | Primary Applications |
---|---|---|---|
2-(Chloromethyl)acrylic Acid Ethyl Ester | C₆H₉ClO₂ | Contains both chloromethyl and ethyl ester groups | Disulfide bond modification in proteins |
Ethyl Acrylate | C₅H₈O₂ | Lacks the chloromethyl group | Polymer production, adhesives |
2-Chloroacetoacetic Acid Ethyl Ester | C₆H₉ClO₃ | Contains a ketone functionality instead of a vinyl group | Organic synthesis intermediate |
2-(Bromomethyl)acrylic Acid Ethyl Ester | C₆H₉BrO₂ | Contains bromomethyl instead of chloromethyl | Similar applications with different reactivity |
Ethyl acrylate, a simpler structural analog, lacks the chloromethyl functionality that gives 2-(Chloromethyl)acrylic Acid Ethyl Ester its distinctive reactivity pattern. This structural difference significantly alters the compound's behavior in chemical reactions and its utility in various applications .
Biological Activity
The biological activity of 2-(Chloromethyl)acrylic Acid Ethyl Ester stems primarily from its chemical reactivity rather than specific pharmacological properties.
Reactivity with Biological Molecules
The chloromethyl group in 2-(Chloromethyl)acrylic Acid Ethyl Ester can undergo nucleophilic substitution reactions with various biological nucleophiles, potentially leading to modifications of proteins, nucleic acids, and other biomolecules. This reactivity forms the basis for its application in bioconjugation chemistry .
Current Research Trends
Research involving 2-(Chloromethyl)acrylic Acid Ethyl Ester continues to evolve, with particular focus on its applications in bioconjugation chemistry.
Advances in Protein Modification
Recent studies have explored the use of 2-chloromethyl acryl reagents, including 2-(Chloromethyl)acrylic Acid Ethyl Ester, for selective protein modification. The unique reactivity profile of these compounds allows for site-specific modifications that can be tuned by adjusting the electronic properties of the reagents .
Development of New Conjugation Strategies
Researchers are developing new strategies for protein conjugation using 2-(Chloromethyl)acrylic Acid Ethyl Ester as a platform. These approaches aim to achieve greater control over the conjugation process, enabling the preparation of well-defined protein conjugates with tailored properties .
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